

The Structure-Activity Relationship of 6-Phenylpyrimidin-4-amine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 6-Phenylpyrimidin-4-amine

Cat. No.: B189519

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The **6-phenylpyrimidin-4-amine** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes implicated in diseases such as cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of molecules, focusing on their activity as inhibitors of Ubiquitin-Specific Protease 1 (USP1), Epidermal Growth Factor Receptor (EGFR), and Polo-like Kinase 4 (PLK4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows.

Introduction to the 6-Phenylpyrimidin-4-amine Core

The **6-phenylpyrimidin-4-amine** core consists of a pyrimidine ring substituted with a phenyl group at the 6-position and an amine group at the 4-position. This versatile scaffold allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. The key positions for modification that significantly influence biological activity are typically the amine at the 4-position, the phenyl ring at the 6-position, and the 2-position of the pyrimidine ring.

Structure-Activity Relationship (SAR) Analysis

The following sections delve into the specific SAR of **6-phenylpyrimidin-4-amine** derivatives against three key therapeutic targets.

USP1/UAF1 Deubiquitinase Inhibitors

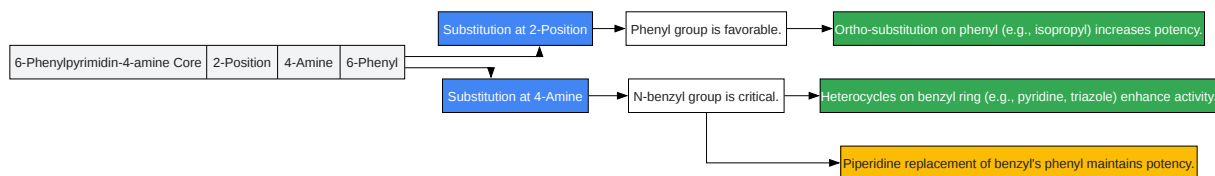
The USP1-UAF1 complex is a key regulator of DNA damage response, making it an attractive target for cancer therapy. N-benzyl-2-phenylpyrimidin-4-amine derivatives have emerged as potent inhibitors of this complex.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

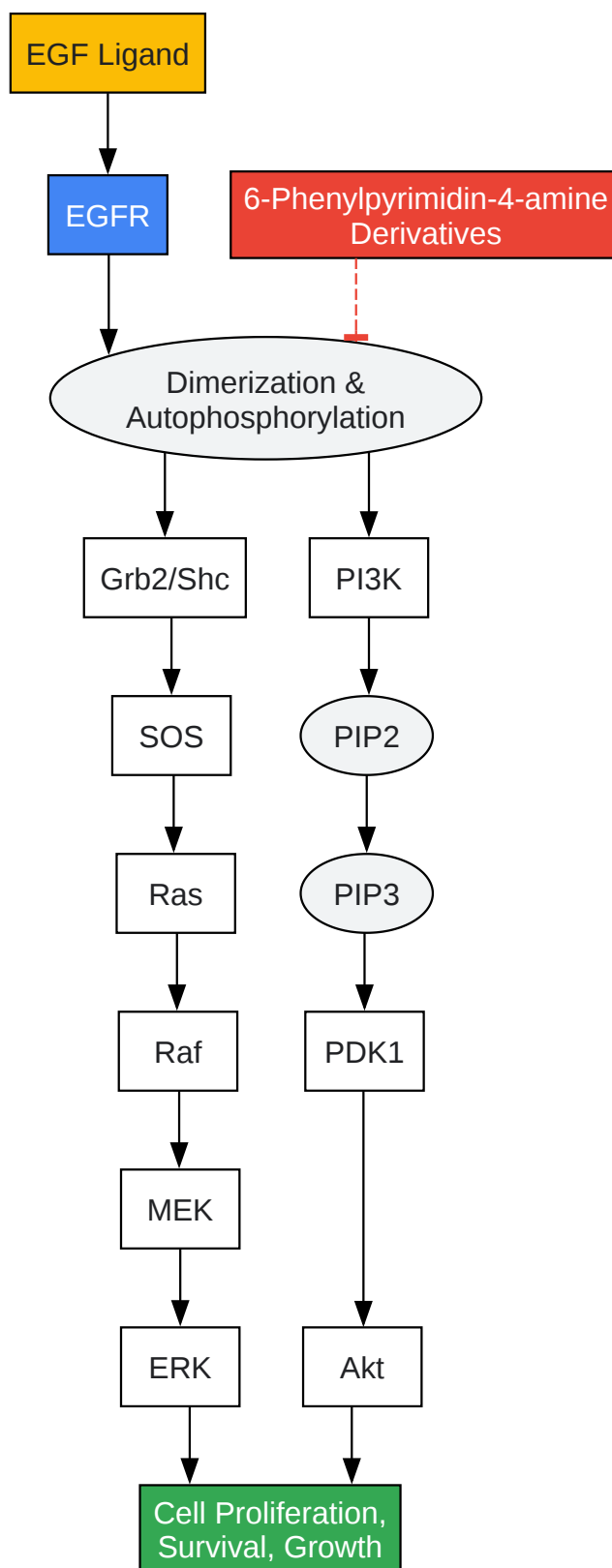
Compound ID	R1 (at C2 of Pyrimidine)	R2 (at N4 of Pyrimidine)	R3 (on Benzyl Ring)	IC50 (μM)	Reference
1	Phenyl	Benzyl	H	1.1	[4]
2	2-isopropyl-phenyl	Benzyl	H	0.18	[4]
3	Phenyl	(4-(pyridin-3-yl)phenyl)methyl	H	1.1	[4]
4	2-isopropyl-phenyl	(4-(pyridin-3-yl)phenyl)methyl	H	0.05	[4]
5	Phenyl	Benzyl	3-pyridyl	1.1	[4]
ML323 (70)	2-isopropyl-phenyl	(4-(1H-1,2,3-triazol-4-yl)phenyl)methyl	H	0.076	[5]

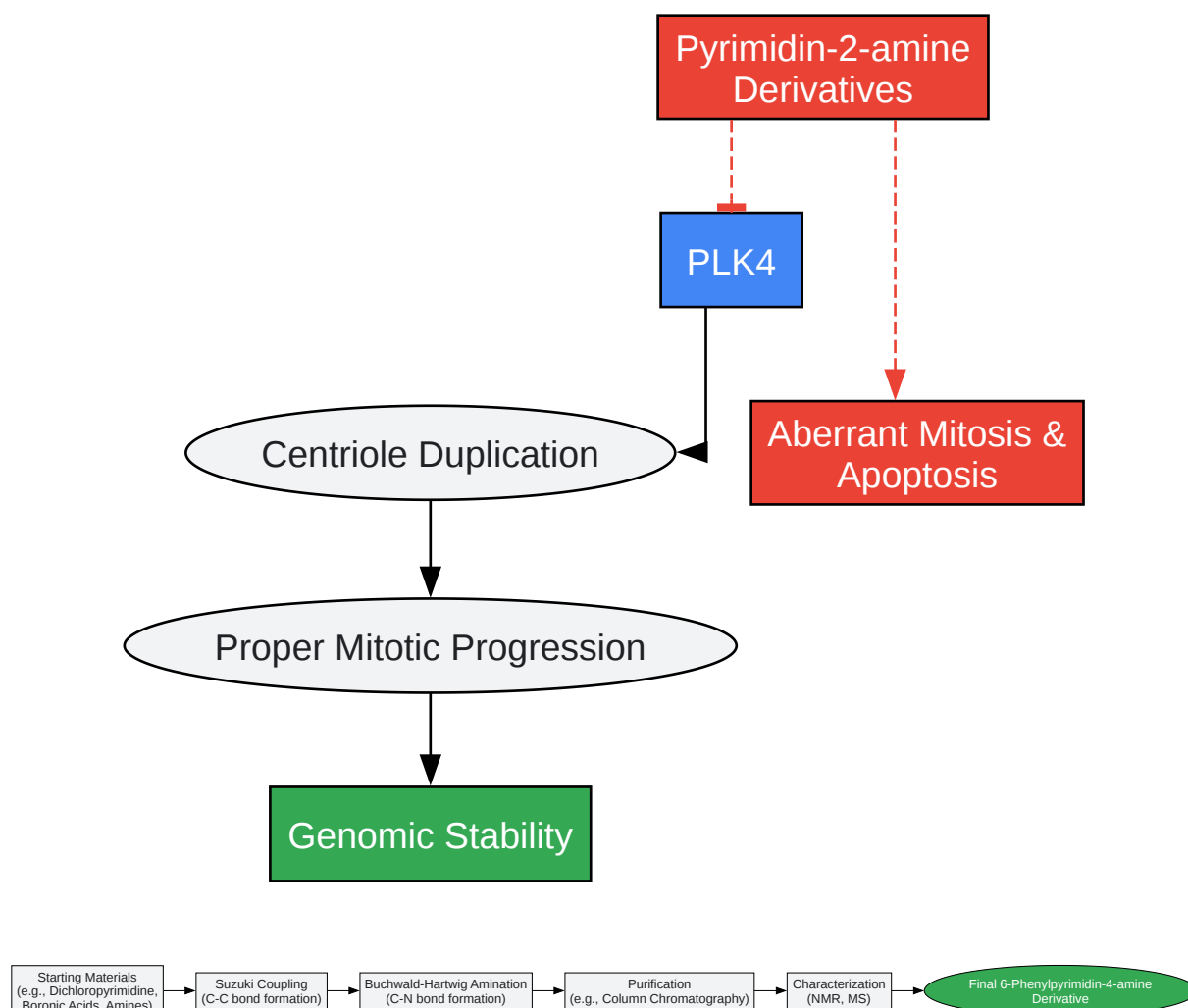
This table presents a selection of data to illustrate key SAR trends. For a comprehensive list of compounds, please refer to the cited literature.

- Substitution at the 2-position of the pyrimidine ring: A phenyl group at this position is a common feature. Introducing bulky alkyl groups at the ortho position of this phenyl ring, such as an isopropyl group, significantly enhances inhibitory potency.[\[4\]](#)

- Substitution at the 4-position amine: An N-benzyl group is crucial for activity. The potency can be further improved by substituting the phenyl ring of the benzyl group with heterocycles like pyridine or triazole.[\[4\]](#)[\[5\]](#)
- Core Modifications: Replacing the central phenyl group of the N-benzyl substituent with a piperidine ring can maintain comparable potency, suggesting a preference for a six-membered ring in this position.[\[1\]](#)







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